molecular formula C7H12O B078392 5-Methyl-4-hexen-3-one CAS No. 13905-10-7

5-Methyl-4-hexen-3-one

Cat. No.: B078392
CAS No.: 13905-10-7
M. Wt: 112.17 g/mol
InChI Key: WNZISGSGRPIJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-hexen-3-one: is an organic compound with the molecular formula C7H12O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its unsaturated nature, featuring a double bond between the fourth and fifth carbon atoms, and a methyl group attached to the fifth carbon atom. The presence of both the carbonyl group and the double bond makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing 5-Methyl-4-hexen-3-one involves the Grignard reaction. This process typically starts with the reaction of 3-buten-2-one with methylmagnesium bromide, followed by hydrolysis to yield the desired product.

    Aldol Condensation: Another synthetic route involves the aldol condensation of acetone with 3-buten-2-one under basic conditions, followed by dehydration to form this compound.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, this compound can be produced via catalytic hydrogenation of 5-Methyl-4-hexyn-3-one using palladium on carbon as a catalyst. This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-4-hexen-3-one can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.

    Reduction: This compound can be reduced to 5-Methyl-4-hexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound allows for various substitution reactions, including halogenation and hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), m-chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)

Major Products Formed:

    Oxidation: 5-Methyl-4-hexenoic acid, 5-Methyl-4-hexen-3-ol

    Reduction: 5-Methyl-4-hexanol

    Substitution: 5-Methyl-4-chloro-3-hexanone, 5-Methyl-4-bromo-3-hexanone

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Methyl-4-hexen-3-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones and alkenes.

Medicine:

    Drug Development: this compound serves as a precursor in the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving ketones.

Industry:

    Flavor and Fragrance: Due to its unique structure, this compound is used in the formulation of flavors and fragrances, providing a distinctive aroma profile.

Mechanism of Action

Mechanism:

    Carbonyl Group Reactivity: The carbonyl group in 5-Methyl-4-hexen-3-one is highly reactive, making it susceptible to nucleophilic attack. This reactivity is central to its role in various chemical reactions.

    Double Bond Reactivity: The double bond in the compound allows for addition reactions, where electrophiles can add across the double bond, leading to the formation of new products.

Molecular Targets and Pathways:

    Enzyme Interaction: In biological systems, this compound can interact with enzymes that catalyze reactions involving ketones and alkenes, influencing metabolic pathways.

Comparison with Similar Compounds

    4-Hexen-3-one: Similar to 5-Methyl-4-hexen-3-one but lacks the methyl group on the fifth carbon.

    3-Hexen-2-one: Another ketone with a double bond, but the position of the carbonyl group and double bond differs.

    5-Methyl-3-hexen-2-one: Similar structure but with the carbonyl group at a different position.

Uniqueness:

    Structural Features: The presence of both a methyl group and a double bond in this compound provides unique reactivity compared to its analogs.

    Reactivity: The specific positioning of the functional groups in this compound allows for distinct chemical behavior, making it valuable in various synthetic applications.

Properties

IUPAC Name

5-methylhex-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZISGSGRPIJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292412
Record name 5-Methyl-4-hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13905-10-7
Record name 4-Hexen-3-one, 5-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-4-hexen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-hexen-3-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-hexen-3-one
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-hexen-3-one
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-hexen-3-one
Reactant of Route 5
Reactant of Route 5
5-Methyl-4-hexen-3-one
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-hexen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.